molecular formula C14H16N4OS B5005359 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B5005359
M. Wt: 288.37 g/mol
InChI Key: IWCGCCITDSECBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an allyl group, and a sulfanylacetamide moiety

Preparation Methods

The synthesis of 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile derivative.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base.

    Attachment of the Sulfanylacetamide Moiety:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the allyl group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanylacetamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-{[4-ALLYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can be compared with other triazole derivatives, such as:

  • 2-{[4-ALLYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • 2-{[4-ALLYL-5-(3,4-DICHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL}ACETAMIDE
  • 2-{[3-ALLYL-5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE

These compounds share similar structural features but differ in the substituents attached to the triazole ring or the sulfanylacetamide moiety. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-3-7-18-13(11-6-4-5-10(2)8-11)16-17-14(18)20-9-12(15)19/h3-6,8H,1,7,9H2,2H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCGCCITDSECBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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